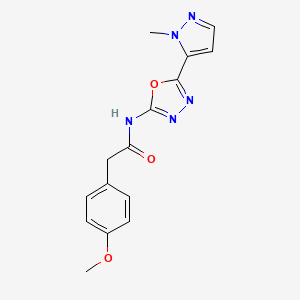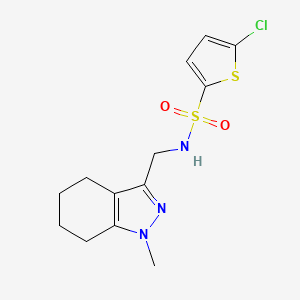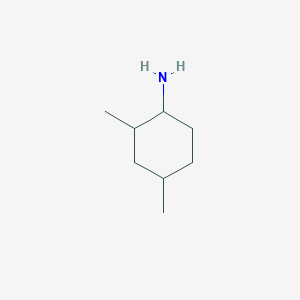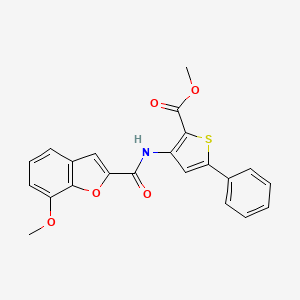
(E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Clenbuterol and is a beta-2 adrenergic agonist that has been used in the treatment of respiratory disorders such as asthma. Clenbuterol is also used as a performance-enhancing drug in the field of sports, which has led to its ban in most countries.
Wirkmechanismus
Clenbuterol is a beta-2 adrenergic agonist that binds to beta-2 adrenergic receptors in the body. This binding leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP activates protein kinase A, which leads to the phosphorylation of various proteins in the body. This phosphorylation leads to the relaxation of smooth muscle cells in the airways, which improves lung function. Clenbuterol also increases the production of heat in the body, which leads to an increase in metabolic rate and a reduction in body fat.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have various biochemical and physiological effects in the body. Clenbuterol has been shown to increase protein synthesis and reduce protein breakdown in skeletal muscle cells. This leads to an increase in muscle mass and strength. Clenbuterol has also been shown to reduce body fat by increasing the production of heat in the body and increasing metabolic rate.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has various advantages and limitations for lab experiments. Clenbuterol is a potent beta-2 adrenergic agonist that can be used to study the effects of beta-2 adrenergic receptor activation in the body. Clenbuterol can also be used to study the effects of increased protein synthesis and reduced protein breakdown in skeletal muscle cells. However, the use of Clenbuterol in lab experiments is limited by its potential side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are various future directions for the study of Clenbuterol. Clenbuterol has potential applications in the treatment of respiratory disorders and muscle wasting diseases. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Clenbuterol also has potential applications in the field of sports, where it could be used to improve athletic performance. However, further research is needed to determine the safety and efficacy of Clenbuterol in this context.
Synthesemethoden
The synthesis of (E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride involves the reaction of 4-amino-3-chloro-5-trifluoromethylpyridine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The product is then treated with hydrochloric acid to obtain (E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride. This method is efficient and has been used in the production of Clenbuterol on an industrial scale.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been extensively studied for its potential applications in various fields. In the field of medicine, Clenbuterol has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has been shown to improve lung function and reduce airway inflammation in patients with these conditions.
In the field of sports, Clenbuterol has been used as a performance-enhancing drug due to its ability to increase muscle mass and reduce body fat. However, the use of Clenbuterol in sports is banned in most countries due to its potential side effects and unfair advantage.
Eigenschaften
IUPAC Name |
(E)-4-chloro-2-methylbut-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c1-5(2,7)3-4-6;/h3-4H,7H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPKASRLTODGIP-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-chloro-2-methylbut-3-en-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)


![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)
![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)